Product packaging for Benzo[B]thiophene-2-carboxamidine(Cat. No.:)

Benzo[B]thiophene-2-carboxamidine

Cat. No.: B10759234
M. Wt: 177.25 g/mol
InChI Key: JZWDLUGQTRKBNA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[B]thiophene-2-carboxamidine is a high-purity, small molecule research compound provided for non-clinical laboratory investigations. This synthetic organic compound belongs to the class of 1-benzothiophenes, characterized by a benzothiophene core structure, a fused bicyclic system containing a thiophene ring, which is an area of significant interest in medicinal chemistry for developing pharmacologically active agents. Research Applications & Value: This compound serves as a valuable chemical tool for basic scientific research. Published studies indicate that the benzothiophene scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of potential biological activities in research settings, including antimicrobial, anticancer, anti-inflammatory, and central nervous system-related applications . Specifically, this compound has been identified in scientific databases as interacting with Serine protease 1, suggesting its utility in protease-related biochemical assays and pathway analysis . The structural similarity of this compound to other investigated benzothiophene-2-carboxamide derivatives, which have shown activity as modulators of amyloid-beta aggregation and as novel opioid receptor agonists, further underscores its potential as a scaffold for probing complex biochemical mechanisms . Handling & Compliance: This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N2S+ B10759234 Benzo[B]thiophene-2-carboxamidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N2S+

Molecular Weight

177.25 g/mol

IUPAC Name

[amino(1-benzothiophen-2-yl)methylidene]azanium

InChI

InChI=1S/C9H8N2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)/p+1

InChI Key

JZWDLUGQTRKBNA-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=[NH2+])N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Benzo B Thiophene 2 Carboxamidine and Its Analogues

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For benzo[b]thiophene derivatives, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds.

Proton NMR (¹H NMR) is a powerful technique for identifying the chemical environment of hydrogen atoms within a molecule. In the context of benzo[b]thiophene-2-carboxamidine analogues, such as N-substituted benzo[b]thiophene-2-carboxamides and carbohydrazides, specific proton signals are characteristic of the bicyclic ring system and the side-chain substituents.

The aromatic protons on the benzo[b]thiophene core typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.4 and 8.3 ppm. mdpi.com The specific chemical shifts and coupling patterns are influenced by the substitution pattern on the benzene (B151609) ring. For instance, in a series of (E)-N'-benzylidene-benzo[b]thiophene-2-carbohydrazide derivatives, the protons of the benzo[b]thiophene moiety were observed in the range of δ 7.41–8.18 ppm. mdpi.com The proton on the C3 position of the thiophene (B33073) ring often appears as a distinct singlet.

The protons associated with the carboxamide or carbohydrazide (B1668358) functional group also provide key structural information. The amide (N-H) proton, for example, typically gives rise to a singlet signal at a very downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding and the electronic environment. nih.gov In a study of N-(substitutedphenyl)benzo[b]thiophene-2-carboxamide derivatives, the amide proton signal was observed as a singlet at δ 10.40 ppm. nih.gov Similarly, for benzo[b]thiophene acylhydrazones, the N-H proton signal appears as a singlet around δ 12.0 ppm. mdpi.com

Table 1: Selected ¹H NMR Spectral Data for Benzo[b]thiophene-2-carboxamide (B1267583) and -carbohydrazide Analogues

Compound Solvent Key Chemical Shifts (δ, ppm)
(E)-N'-(Benzo[d] nih.govspectrabase.comdioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide mdpi.com DMSO-d₆ 12.05 & 11.94 (s, 1H, NH), 8.40 (d, 1H), 8.23 & 8.16-7.97 (m, 3H, Ar-H), 7.69-7.37 (m, 2.5H, Ar-H), 6.13 & 6.11 (s, 2H, OCH₂O)
(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide mdpi.com DMSO-d₆ 12.43 & 12.35 (s, 1H, NH), 8.56 & 8.44 (s, 1H, CH=N), 8.33 (d, 3H, Ar-H), 8.18-7.94 (m, 4H, Ar-H), 7.59-7.39 (m, 2H, Ar-H)
N-(4-Hydroxy-3-Methoxyphenyl)benzofuran-2-Carboxamide* nih.gov CDCl₃ 8.25 (s, 1H), 7.73–7.66 (m, 2H), 7.58–7.52 (m, 2H), 7.44 (d, 1H), 7.31 (d, 1H), 6.91–6.87 (m, 2H), 5.51 (s, 1H), 3.94 (s, 3H)
N-(3,4-Dimethoxyphenyl)benzofuran-2-Carboxamide* nih.gov CDCl₃ 8.26 (s, 1H), 7.70 (d, 1H), 7.59–7.52 (m, 3H), 7.50–7.39 (m, 1H), 7.35–7.27 (m, 1H), 7.07 (d, 1H), 6.92–6.82 (m, 1H), 3.93 (s, 3H), 3.88 (s, 3H)

*Note: Data for benzofuran (B130515) analogue provided for comparison of the carboxamide moiety signals.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For benzo[b]thiophene analogues, the spectrum shows distinct signals for the carbons of the bicyclic system and the side chain.

Table 2: Selected ¹³C NMR Spectral Data for Benzo[b]thiophene Analogues

Compound Solvent Key Chemical Shifts (δ, ppm)
(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide mdpi.com DMSO-d₆ 161.98 & 158.47 (C=O), 147.90, 145.52, 142.41, 140.44, 138.97, 137.85, 137.34, 132.22, 128.35, 128.14, 126.25, 125.58, 125.18, 124.91, 124.12, 122.89, 122.71 (Aromatic & Thiophene Carbons)
(E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid mdpi.com DMSO-d₆ 166.97 (COOH), 161.82 & 161.41 (C=O), 158.41, 147.15, 143.87, 143.00, 140.46, 139.08, 138.17, 137.40, 134.68, 132.01, 131.65, 131.51, 131.11, 130.78, 129.36, 128.54, 127.54, 126.91, 126.72, 125.97, 125.56, 125.20, 124.96, 122.93, 122.49 (Aromatic & Thiophene Carbons)
N-(4-Hydroxy-3-Methoxyphenyl)benzofuran-2-Carboxamide* nih.gov DMSO 156.62 (C=O), 154.84, 149.60, 147.65, 143.69, 130.78, 127.69, 127.43, 124.26, 123.29, 115.57, 113.69, 112.34, 110.53, 106.49 (Aromatic Carbons), 56.01 (OCH₃)

*Note: Data for benzofuran analogue provided for comparison of the carboxamide moiety signals.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. Various MS methods are employed in the analysis of benzo[b]thiophene derivatives.

LCMS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is frequently used to assess the purity of synthesized benzo[b]thiophene analogues and to confirm their molecular weight. nih.govresearchgate.net In the synthesis of N-(substitutedphenyl)benzo[b]thiophene-2-carboxamide derivatives, LCMS was used to determine the purity of the final products, with results often exceeding 95%. nih.gov The mass spectrometer provides the molecular ion peak, which corresponds to the molecular weight of the target compound, confirming a successful synthesis.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For novel benzo[b]thiophene derivatives, HRMS is the definitive method for confirming their composition. For example, the calculated mass for a benzo[b]thiophene acylhydrazone derivative, C₁₆H₁₀N₃O₃S ([M-H]⁻), was 324.0448, and the experimentally found mass was 324.0449, confirming the structure. mdpi.com

Table 3: HRMS Data for Benzo[b]thiophene Analogues

Compound Formula Ion Calculated m/z Found m/z Reference
(E)-N'-(Benzo[d] nih.govspectrabase.comdioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide C₁₈H₁₃N₂O₃S [M-H]⁻ 323.0652 323.0653 mdpi.com
(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide C₁₆H₁₀N₃O₃S [M-H]⁻ 324.0448 324.0449 mdpi.com
(E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid C₁₇H₁₃N₂O₃S [M+H]⁺ 325.0641 325.0626 mdpi.com
N-(4-Hydroxy-3-Methoxyphenyl)benzofuran-2-Carboxamide* C₁₆H₁₃NO₄ [M+H]⁺ 284.0923 284.0916 nih.gov

*Note: Data for benzofuran analogue provided for comparison.

Electrospray ionization (ESI) is a soft ionization technique that is commonly coupled with mass spectrometry (ESI-MS) for the analysis of moderately polar, thermally fragile molecules. It is particularly well-suited for the analysis of benzo[b]thiophene derivatives, as it typically generates intact molecular ions with minimal fragmentation. uni-goettingen.de

In the analysis of benzo[b]thiophene-2-carboxamides and related compounds, ESI-MS is used to generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. mdpi.comnih.gov For instance, N-(3,4-Dimethoxyphenyl)benzofuran-2-carboxamide showed a calculated m/z for [M+H]⁺ of 298.1, with a found value of 298.0. nih.gov The choice of positive or negative mode depends on the presence of acidic or basic functional groups within the molecule that can easily accept or lose a proton. This technique is fundamental to both low-resolution LCMS for routine confirmation and high-resolution HRMS for precise mass determination. mdpi.comnih.govdrugbank.com

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic vibrational frequency, which is recorded as a peak in the IR spectrum.

The N-H stretching vibrations in primary amines and amides typically appear in the region of 3300-3500 cm⁻¹. The C=N stretching vibration is expected in the range of 1640-1690 cm⁻¹. The C-S stretching vibration is generally weaker and appears at lower wavenumbers, typically between 600 and 800 cm⁻¹.

To provide a more detailed analysis, the IR spectra of several benzothiophene (B83047) analogues are presented below. These compounds share the core benzo[b]thiophene structure but differ in the functional group at the 2-position.

Interactive Table 1: Infrared Absorption Data for Benzo[b]thiophene Analogues

Compound NameFunctional GroupCharacteristic Absorption Bands (cm⁻¹)Source
Benzo[b]thiophene-2-carboxamideAmide (C=O, N-H)C=O: ~1674, N-H: ~3470NIST WebBook nih.gov
Benzo[b]thiophene-2-carbaldehydeAldehyde (C=O, C-H)C=O: 1672, Aldehydic C-H: 2826MDPI mdpi.com
Methyl benzo[b]thiophene-2-carboxylateEster (C=O, C-O)C=O: ~1720, C-O: ~1250NIST WebBook nist.gov
2-Thiophene Carboxylic AcidCarboxylic Acid (C=O, O-H)C=O: ~1680-1710, O-H: 2500-3300 (broad)IOSR Journal iosrjournals.org

The data from these analogues confirm the expected regions for the carbonyl (C=O) stretching vibrations, which are structurally related to the C=N bond in the target molecule. For instance, the C=O stretch in Benzo[b]thiophene-2-carboxamide at approximately 1674 cm⁻¹ provides a close comparison for the anticipated C=N stretch in this compound. nih.gov

X-ray Crystallography for Solid-State Conformation and Stereochemistry

The crystal structure of a derivative of the target molecule, 4-iodothis compound, has been determined in a complex with urokinase-type plasminogen activator (PDB entry: 1c5s). rcsb.org This structure reveals key details about the geometry of the this compound moiety. The resolution of this crystal structure is 1.36 Å, indicating a high degree of accuracy in the atomic positions. rcsb.org

The benzo[b]thiophene ring system is essentially planar, a characteristic feature of aromatic systems. The carboxamidine group is also largely planar and its orientation relative to the benzothiophene ring is a critical determinant of its binding properties.

For a comparative analysis of the thiophene ring geometry, crystallographic data from other well-characterized thiophene-containing molecules can be examined. For example, sexithiophene, an oligomer of six thiophene units, has been extensively studied.

Interactive Table 2: Selected X-ray Crystallographic Data for this compound Analogue and Related Thiophene Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Bond Lengths (Å)Key Bond Angles (°)
4-iodothis compound (in complex, PDB: 1c5s)Data for the full complexP2₁2₁2₁51.6457.3870.8190.00Data for the ligand within the protein complexData for the ligand within the protein complex
SexithiopheneMonoclinicP2₁/n44.7085.9966.04690.76C=C: ~1.36-1.42, C-C: ~1.44-1.46, C-S: ~1.72C-S-C: ~92.2, C-C-C: ~111-112

Note: The unit cell parameters for 1c5s refer to the entire protein-ligand complex. Bond lengths and angles for the ligand are derived from the deposited coordinates.

The bond lengths and angles within the thiophene ring of these compounds are consistent with its aromatic character, showing partial double bond character for the C-C bonds. The C-S bond length is typically in the range of 1.70-1.75 Å. The internal angles of the thiophene ring are also characteristic, with the C-S-C angle being significantly smaller than the other angles in the five-membered ring.

Structure Activity Relationship Sar Studies of Benzo B Thiophene 2 Carboxamidine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The systematic substitution on the benzo[b]thiophene core has been a key strategy to map out the structure-activity relationships (SAR) of these derivatives. Researchers have explored how the nature and position of various functional groups on the aromatic ring system impact the biological effects of the resulting compounds.

For instance, in the context of developing modulators for amyloid-beta (Aβ42) aggregation, a series of N-phenylbenzo[b]thiophene-2-carboxamide derivatives were synthesized and evaluated. nih.gov The study revealed that the type and position of substituents on the N-phenyl ring were critical determinants of whether the compounds would inhibit or promote Aβ42 fibrillogenesis. researchgate.net Specifically, derivatives with a methoxyphenol group demonstrated inhibitory activity against Aβ42 aggregation. nih.gov

In another study focused on urotensin-II (UT) receptor antagonists, a systematic investigation into the effects of substituents at the 5- and 6-positions of the benzo[b]thiophene-2-carboxamide (B1267583) moiety was conducted. nih.gov This led to the identification of a 5-cyano analog as a highly potent UT antagonist. nih.gov

Furthermore, research into novel analgesics based on the benzo[b]thiophene-2-carboxamide scaffold highlighted the importance of structural modifications in achieving potent activity. One such study led to the discovery of a potent analgesic with a new structural scaffold through modifications of a hit compound. nih.gov

The spatial arrangement of substituents, or positional isomerism, plays a significant role in the bioactivity of benzo[b]thiophene derivatives. Studies comparing different isomers have shown that even slight changes in the position of a functional group can lead to substantial differences in biological activity.

While direct SAR studies on positional isomers of benzo[b]thiophene-2-carboxamidine are not extensively detailed in the provided results, the principle of positional isomerism's impact is well-established for the broader class of thiophene-containing compounds. For example, a study on N-thienylcarboxamide derivatives, which are structurally related to the benzo[b]thiophene core, demonstrated that different regioisomers exhibited varying levels of fungicidal activity. nih.gov Two of the three synthesized thiophene (B33073) regioisomers acted as effective bioisosteres for a corresponding phenyl derivative, while the third showed significantly lower activity. nih.gov This highlights that the relative positions of substituents on the thiophene ring are critical for biological function. nih.gov

In the case of N-phenylbenzo[b]thiophene-2-carboxamides as Aβ42 aggregation modulators, the positioning of a methoxyphenol substituent on the phenyl ring was found to be a key factor in their inhibitory activity. nih.gov This underscores the importance of the spatial relationship between different parts of the molecule and its target.

The introduction of various functional groups onto the this compound scaffold has been systematically explored to understand their impact on biological activity.

Cyano Group: In the pursuit of urotensin-II receptor antagonists, the introduction of a cyano group at the 5-position of the benzo[b]thiophene-2-carboxamide core resulted in a highly potent antagonist, identified as compound 7f , with an IC50 value of 25 nM. nih.gov

Alkyl and Aryl Groups: The nature of substituents on an N-phenyl ring attached to the carboxamide has been shown to be critical. For instance, in the context of modulating amyloid-beta aggregation, derivatives with a methoxyphenol moiety (an aryl group with hydroxyl and methoxy (B1213986) substituents) were found to inhibit aggregation. researchgate.net In contrast, the incorporation of a 4-methoxyphenyl (B3050149) group led to an acceleration of Aβ42 fibrillogenesis. nih.gov This demonstrates that subtle changes in aryl substitution can completely reverse the biological effect. researchgate.net

The following table summarizes the effects of different substituents on the N-phenyl ring of benzo[b]thiophene-2-carboxamides on Aβ42 aggregation:

CompoundN-Phenyl SubstituentEffect on Aβ42 Aggregation
5a 3-hydroxy, 4-methoxyInhibition
5b 4-hydroxy, 3-methoxyInhibition
5d 4-methoxyPromotion

Data sourced from a study on N-phenylbenzo[b]thiophene-2-carboxamide derivatives as Aβ42 aggregation modulators. nih.gov

Heterocyclyl Groups: The benzo[b]thiophene moiety itself is a sulfur-containing heterocycle. Its interaction with biological targets is a key aspect of the SAR of these compounds. For example, in a series of neurokinin-2 receptor antagonists, a 6-methylbenzo[b]thiophene-2-carboxylic acid derivative incorporating a piperazine (B1678402) and a tetrahydropyran (B127337) ring was identified as a potent antagonist. nih.gov

Conformational Constraints and Their Role in Modulating Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Introducing conformational constraints into the structure of this compound derivatives can lock the molecule into a more bioactive conformation, thereby enhancing its activity.

Furthermore, molecular docking studies of N-phenylbenzo[b]thiophene-2-carboxamides with amyloid-beta fibrils suggest that the conformation of these molecules plays a crucial role in their interaction with the target. nih.gov The orientation of the bicyclic benzo[b]thiophene ring relative to the substituted phenyl ring can influence whether the compound inhibits or promotes aggregation. researchgate.net For instance, one inhibitory compound was observed to adopt a linear conformation, allowing the benzo[b]thiophene ring to intercalate between amino acid residues of the fibril. nih.gov

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potencies and efficacies.

In the development of neurokinin-2 receptor antagonists, the stereochemistry of the molecule was a critical factor. The lead compound that was optimized had a specific stereocenter, and the final potent antagonist, which included a 1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide side chain, was synthesized as a specific (S)-enantiomer. nih.gov This implies that the other enantiomer would likely have a different, and presumably lower, activity.

Similarly, in the design of STING (stimulator of interferon genes) agonists, a series of benzo[b]thiophene-2-carboxamide derivatives were synthesized. nih.gov While the specific stereochemical details are not elaborated upon in the abstract, the proposed binding model of the active compounds with the STING protein highlights specific three-dimensional interactions, such as hydrogen bonds and π-stacking, which are inherently dependent on the correct stereochemical configuration of the ligand. nih.gov

Computational Approaches to SAR Elucidation

Computational methods, particularly molecular docking, have become indispensable tools for understanding the structure-activity relationships of drug candidates. These techniques allow researchers to visualize and predict how a ligand might bind to its target protein, providing insights that can guide the design of more potent and selective compounds.

Molecular docking simulations have been extensively used to elucidate the binding modes of this compound derivatives with their respective biological targets.

In the study of N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of amyloid-beta (Aβ42) aggregation, molecular docking was employed to understand how these compounds interact with Aβ42 fibrils. nih.govnih.gov The docking studies revealed that the orientation of the bicyclic benzo[b]thiophene ring is a key determinant of activity. researchgate.net For inhibitory compounds, the thiophene ring of the benzo[b]thiophene moiety was found to engage in cation-π interactions with a lysine (B10760008) residue (Lys16) in the Aβ42 fibril. nih.gov Furthermore, hydrogen bonding between the amide carbonyl and the phenolic group of the ligand with the same lysine residue was observed. nih.gov These specific interactions, predicted by docking, provide a rational basis for the observed inhibitory activity.

For STING agonists based on the benzo[b]thiophene-2-carboxamide scaffold, molecular docking was used to propose a binding mode within the cyclic dinucleotide (CDN)-binding domain of the STING protein. nih.gov The docking results indicated the formation of canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction between the agonist and the protein. nih.gov These predicted interactions help to explain the observed STING-activating activities of the synthesized compounds. nih.gov

Lack of Publicly Available Research Hinders Analysis of this compound Derivatives

A thorough review of scientific literature reveals a significant scarcity of publicly available research specifically detailing the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of this compound and its derivatives. While the core chemical structure, this compound, is a known organic compound classified as a 1-benzothiophene drugbank.com, dedicated studies exploring how structural modifications to this specific molecule affect its biological activity are not present in the accessible scientific domain.

This stands in contrast to the closely related chemical class, Benzo[b]thiophene-2-carboxamide derivatives, for which a substantial body of research exists. These analogous compounds, which feature a carboxamide group instead of a carboxamidine group, have been the subject of numerous SAR and QSAR investigations. For instance, studies have detailed their roles as modulators of Amyloid Beta (Aβ42) aggregation in the context of Alzheimer's disease nih.govresearchgate.net, as STING (stimulator of interferon genes) agonists for immunotherapy nih.gov, and as potent urotensin-II receptor antagonists for potential cardiovascular applications nih.gov. Research into the carboxamide derivatives has yielded detailed SAR insights and, in some cases, predictive 3D-QSAR models that correlate structural properties with biological function nih.govresearchgate.net.

However, these findings for the carboxamide derivatives cannot be extrapolated to the carboxamidine class due to the significant differences in the electronic and structural properties of the amide and amidine functional groups. The amidine group, being more basic and a stronger hydrogen bond donor, would interact with biological targets differently than an amide group.

Consequently, without dedicated research and published data on this compound derivatives, it is not possible to construct an evidence-based article on their Structure-Activity Relationship or Quantitative Structure-Activity Relationship modeling as requested. The scientific community has extensively investigated the carboxamide analogues, but similar explorations into the carboxamidine derivatives are not found in the current body of literature.

Molecular Mechanisms of Biological Activity: in Vitro Investigations of Benzo B Thiophene 2 Carboxamidine Analogues

Enzyme Inhibition Studies

Benzo[b]thiophene-2-carboxamidine analogues have demonstrated notable inhibitory effects on several key enzymes implicated in various disease processes. These studies provide a foundation for understanding their potential as therapeutic agents.

Urokinase-Type Plasminogen Activator (uPA) Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cellular invasion and tissue remodeling by converting plasminogen to the broad-spectrum protease plasmin. nih.govresearchgate.net Elevated uPA activity is associated with cancer metastasis and invasion, arthritis, and inflammation. nih.govresearchgate.net Consequently, the development of uPA inhibitors is a promising therapeutic strategy. nih.govresearchgate.net

In vitro studies have identified 4-substituted benzo[b]thiophene-2-carboxamidines as a potent and selective class of synthetic uPA inhibitors. nih.govresearchgate.net Two notable compounds in this class, B428 and B623, have demonstrated significant inhibition of human uPA in plasminogen-linked assays. nih.govresearchgate.net Their inhibitory activity is substantially higher than previously known selective synthetic uPA inhibitors like amiloride (B1667095) and 4-chlorophenylguanidine. nih.gov

A key aspect of their efficacy is their ability to inhibit both free and cell surface-bound uPA. nih.govresearchgate.net The inhibition of cell surface uPA is particularly important as it is the primary driver of cellular invasiveness. nih.govresearchgate.net Lineweaver-Burk analyses have revealed that the inhibition of uPA by these this compound analogues is competitive in nature. nih.govresearchgate.net

Table 1: Urokinase-Type Plasminogen Activator (uPA) Inhibition by this compound Analogues

Compound IC₅₀ (Human uPA) Kᵢ (Human uPA) IC₅₀ (Cell Surface uPA on HT1080 cells) IC₅₀ (Fibronectin Degradation by HT1080 cells) Selectivity for uPA over tPA Selectivity for uPA over Plasmin
B428 0.32 µM nih.govresearchgate.net 0.53 µM nih.govresearchgate.net 0.54 µM nih.govresearchgate.net 1.5 µM nih.govresearchgate.net >300-fold nih.govresearchgate.net >1000-fold nih.govresearchgate.net
B623 0.07 µM nih.govresearchgate.net 0.16 µM nih.govresearchgate.net 0.20 µM nih.govresearchgate.net 0.39 µM nih.govresearchgate.net >300-fold nih.govresearchgate.net >1000-fold nih.govresearchgate.net

Cholinesterase (AChE, BChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. nih.gov

Recent research has explored the potential of benzo[b]thiophene derivatives as cholinesterase inhibitors. nih.govnih.gov A study focusing on benzo[b]thiophene-chalcone hybrids revealed their inhibitory activity against both AChE and BChE. nih.govnih.gov The introduction of a substitution at the 3-position of the benzothiophene (B83047) core was found to significantly enhance the inhibitory activity towards BChE. nih.gov

Table 2: Cholinesterase Inhibition by Benzo[b]thiophene-Chalcone Hybrids

Compound AChE Inhibition (IC₅₀) BChE Inhibition (IC₅₀)
5f 62.10 µM nih.gov Not specified
5h Not specified 24.35 µM nih.gov
Galantamine (Reference) Not specified 28.08 µM nih.gov

Another study investigated a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue and found moderate cholinesterase inhibitory activity. mdpi.com These findings suggest that the benzo[b]thiophene scaffold can be a valuable component in the design of new cholinesterase inhibitors. nih.govmdpi.com

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.govnih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govresearchgate.net

Research has identified benzo[b]thienyl hydroxamic acids as a novel class of HDAC inhibitors. nih.gov A targeted screening of small molecule hydroxamic acids led to this discovery. nih.gov Structure-activity relationship (SAR) studies have shown that substitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer yields optimal HDAC1 inhibition and anti-proliferative activity in murine erythroleukemia cells. nih.gov Furthermore, novel tetrahydrobenzo[b]thiophene-3-carbonitrile based benzamides have been designed and evaluated as HDAC inhibitors, with some compounds showing significant anti-proliferative activity against various cancer cell lines. researchgate.net

Receptor Agonism/Antagonism

In addition to enzyme inhibition, this compound analogues have been investigated for their ability to interact with specific receptors, acting as either agonists or antagonists.

Urotensin-II Receptor Antagonism

The urotensinergic system, which includes the urotensin-II receptor (UTR), is involved in a variety of physiological processes, and its modulation holds therapeutic potential. nih.govunina.it A series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been synthesized and evaluated as urotensin-II receptor antagonists. nih.govsigmaaldrich.com

These derivatives, which feature an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, have demonstrated potent binding affinities to the UT receptor. nih.gov Systematic SAR investigations focusing on substituents at the 5- and 6-positions of the benzo[b]thiophene-2-carboxamide moiety led to the identification of a highly potent UT antagonist. nih.govsigmaaldrich.com Specifically, the 5-cyano analog, compound 7f , exhibited an IC₅₀ value of 25 nM. nih.govsigmaaldrich.com

Table 3: Urotensin-II Receptor Antagonism by a Benzo[b]thiophene-2-carboxamide Derivative

Compound UT Binding Affinity (IC₅₀)
7f (5-cyano analog) 25 nM nih.govsigmaaldrich.com

Opioid Receptor Agonism (Mu-opioid, Delta-opioid, Nociceptin-orphanin FQ opioid)

The opioid receptor system, comprising mu-, delta-, and kappa-opioid receptors, is a primary target for pain management. nih.govnih.gov The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as ORL-1, is a more recently discovered member of this family with a distinct pharmacological profile. nih.govunc.edu

Structural modification of a hit compound identified through virtual screening led to the discovery of a potent analgesic benzo[b]thiophene-2-carboxamide analog, compound 25 . nih.govtmu.edu.twmtroyal.ca In vitro investigations of its signaling pathways revealed that this racemic compound is a potent and efficacious agonist of the mu-opioid receptor, acting through both cyclic adenosine (B11128) monophosphate (cAMP) and β-arrestin-2-mediated pathways. tmu.edu.twmtroyal.ca

Furthermore, compound 25 demonstrated weak agonism at the nociceptin-orphanin FQ opioid peptide and delta-opioid receptors through the cAMP pathway. tmu.edu.twmtroyal.ca This multi-receptor activity profile suggests a complex mechanism of action that may contribute to its observed analgesic effects. nih.govtmu.edu.twmtroyal.ca

STING Protein Agonism and Downstream Signaling Activation (IRF, NF-κB, TBK1, IRF3 pathways)

This compound analogues have been identified as agonists of the STING (Stimulator of Interferon Genes) protein, a critical component of the innate immune system. nih.govrawdatalibrary.net Activation of STING triggers downstream signaling cascades, including the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways, which are essential for the production of type I interferons and other pro-inflammatory cytokines. nih.govrawdatalibrary.netgoogle.com This activation ultimately initiates an innate immune response. nih.govrawdatalibrary.net

Upon activation by agonists, STING undergoes a conformational change and translocates to a perinuclear compartment. google.com This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates IRF3. nih.govrawdatalibrary.netresearchgate.net Phosphorylated IRF3 then dimerizes and moves into the nucleus to induce the transcription of type I interferons. researchgate.net Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, which works in conjunction with IRF3 to enhance the expression of type I interferons and other pro-inflammatory molecules. nih.govnih.gov

In vitro studies using Western blot analysis have demonstrated that treatment with certain benzo[b]thiophene-2-carboxamide derivatives leads to an increase in the phosphorylation of TBK1 and IRF3, confirming the activation of the STING downstream signaling pathway. nih.govrawdatalibrary.net Molecular modeling suggests that these agonists bind to the cyclic dinucleotide (CDN)-binding domain of the STING protein. nih.govrawdatalibrary.net

Modulation of Protein-Protein Interactions (PPIs)

Inhibition of AF9/ENL and AF4 or DOT1L Interactions

Analogues of this compound have been identified as novel inhibitors of crucial protein-protein interactions (PPIs) implicated in certain types of acute leukemia, particularly those with mixed lineage leukemia (MLL) gene rearrangements. mdpi.comnih.gov These compounds disrupt the interaction between the AF9/ENL proteins and either the AF4 protein or the histone methyltransferase DOT1L. mdpi.comnih.gov The AHD (ankyrin repeat and sterile alpha motif domain) of AF9 and its paralog ENL is known to bind to AF4, its paralog AFF4, or DOT1L. nih.govnih.govthno.org These interactions are critical for the formation of super elongation complexes (SEC) and for the catalytic activity of DOT1L, both of which are essential for the development of MLL-rearranged leukemia. nih.govnih.govthno.org

The discovery of these small molecule inhibitors was facilitated by the use of an AlphaLISA assay designed to screen for compounds that disrupt the AF9-DOT1L interaction. nih.gov Structure-activity relationship studies have revealed that specific chemical moieties, such as a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent, are important for the inhibitory activity of these benzothiophene compounds. mdpi.com

Suppression of MLL Target Gene Expression (HoxA9, Meis1, Myc)

The inhibition of the AF9/ENL-DOT1L/AF4 interactions by this compound analogues has been shown to suppress the expression of key MLL target genes, including HoxA9, Meis1, and Myc. mdpi.comnih.gov The MLL fusion protein, commonly found in MLL-rearranged leukemia, directly activates the transcription of pro-leukemic genes like HOXA9 and its cofactor MEIS1, which are crucial for leukemogenesis. nih.gov Overexpression of HOXA9 is a hallmark of many subtypes of acute myeloid leukemia (AML) and is involved in blocking the differentiation of hematopoietic cells. nih.govnih.gov

Pharmacological inhibition of the PPIs between AF9/ENL and DOT1L/AF4 leads to a significant reduction in the expression of gene signatures associated with onco-MLL, DOT1L, HoxA9, and Myc. nih.govnih.gov This demonstrates that these inhibitors can effectively target the downstream consequences of the aberrant protein interactions that drive the malignant phenotype in MLL-rearranged leukemia.

Cell-Based Activity and Pathway Analysis (In Vitro)

Anti-proliferative Effects on Tumor Cell Lines

This compound analogues and related derivatives have demonstrated significant anti-proliferative activity against a variety of tumor cell lines in vitro. mdpi.combenthamdirect.com For instance, inhibitors of the AF9/ENL-DOT1L/AF4 PPIs have been shown to selectively inhibit the proliferation of MLL-rearranged leukemia cells and other acute myeloid leukemia cells, with EC50 values in the low micromolar range. mdpi.com

Other studies have reported on different series of benzo[b]thiophene derivatives with broad-spectrum cytotoxic activity. nih.gov For example, a series of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules exhibited moderate to good anticancer activity against MCF-7, HeLa, A-549, and Du-145 cancer cell lines, with IC50 values ranging from 1.81 to 9.73 μM. benthamdirect.com Similarly, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to significantly inhibit the proliferation of MDA-MB-231 breast cancer cells. nih.govnih.gov

Table 1: Anti-proliferative Activity of Selected Benzo[b]thiophene Derivatives

Cell Cycle Arrest Induction (S and G2/M phases)

The anti-proliferative effects of some benzo[b]thiophene derivatives are linked to their ability to induce cell cycle arrest. nih.gov For example, a specific benzothieno[3,2-b]pyran derivative, compound 3e, was found to cause a significant disruption in the cell cycle of HCT-116 human colon adenocarcinoma cells. nih.gov Treatment with this compound led to a time-dependent decrease in the G1 phase cell population and a corresponding increase in the G2/M phase population. nih.gov

The induction of G2/M arrest is a common mechanism for anticancer agents, as it often precedes apoptosis. researchgate.netnih.govnih.govfrontiersin.orgmdpi.com This phase of the cell cycle is a critical checkpoint for DNA integrity before cell division, and its arrest can be triggered by various cellular stresses, including DNA damage. frontiersin.orgmdpi.com The ability of benzo[b]thiophene derivatives to induce G2/M arrest highlights a key mechanism contributing to their cytotoxic activity.

Table 2: Cell Cycle Effects of a Benzo[b]thiophene Derivative

Apoptosis Induction Mechanisms

Derivatives of the benzo[b]thiophene scaffold have been identified as potent inducers of apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and the activation of caspase cascades.

Studies on benzo[b]thiophenesulphonamide 1,1-dioxide derivatives (BTS) in human leukemic CCRF-CEM cells have shown they trigger a classic apoptotic process. nih.gov This process is characterized by cell shrinkage, translocation of phosphatidylserine, condensation of chromatin, and degradation of internucleosomal DNA. nih.gov The apoptotic cascade induced by these compounds involves significant mitochondrial dysfunction, including the dissipation of the mitochondrial membrane potential, release of cytochrome c, and a subsequent decrease in the intracellular ATP pool. nih.gov Critically, the activation of caspase-8, caspase-9, and caspase-3 is observed, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. nih.gov The pro-apoptotic effects of these derivatives are largely mediated by a rapid increase in intracellular ROS, as the antioxidant N-acetyl-cysteine can completely abrogate cytochrome c release, caspase-3 activation, and cell death. nih.gov

Further research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has reinforced the role of this scaffold in promoting apoptosis. One such derivative, compound 4 , was shown to induce apoptosis in MCF-7 breast cancer cells, leading to a significant 26.86% reduction in cell viability. researchgate.net Flow cytometry analysis confirmed that this compound effectively drives cells toward both apoptosis and necrosis. researchgate.net Similarly, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to significantly promote the apoptosis of MDA-MB-231 breast cancer cells. benthamdirect.com

RhoA/ROCK Pathway Modulation and Associated Cellular Processes (migration, invasion, stress fiber formation)

The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is frequently implicated in cancer cell proliferation, migration, and invasion. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of this pathway. benthamdirect.com

One promising compound, b19 , emerged from a series of derivatives designed based on a known covalent RhoA inhibitor. benthamdirect.com This compound demonstrated significant inhibition of proliferation, migration, and invasion in highly metastatic MDA-MB-231 breast cancer cells. benthamdirect.com Mechanistically, the inhibitory activity of b19 on the RhoA/ROCK pathway was confirmed by its ability to suppress the phosphorylation of myosin light chain (MLC) and prevent the formation of actin stress fibers, which are key cellular processes controlled by ROCK. benthamdirect.com Molecular docking analysis suggests that b19 binds to RhoA in a manner distinct from its parent inhibitor, offering a new perspective for the design of anticancer agents that target tumor metastasis by modulating the RhoA/ROCK pathway. benthamdirect.com

Amyloid Beta (Aβ42) Aggregation Modulation (Inhibition and Promotion)

Derivatives of N-phenylbenzo[b]thiophene-2-carboxamide have been extensively studied as modulators of amyloid-beta (Aβ42) peptide aggregation, a key pathological event in Alzheimer's disease. These small molecules exhibit a remarkable dual-modulatory capacity, capable of either inhibiting or promoting the formation of Aβ42 fibrils depending on their chemical substitutions. nih.govresearchgate.net

The kinetics of Aβ42 fibrillogenesis are significantly altered by N-phenylbenzo[b]thiophene-2-carboxamide analogues. The nature and position of substituents on the N-phenyl ring are critical determinants of the modulatory outcome. nih.govresearchgate.net

Inhibition of Fibrillogenesis: Compounds featuring a methoxyphenol moiety, such as 5a and 5b , demonstrate a concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.nettsijournals.com In thioflavin-T (ThT) fluorescence assays, compound 5a showed up to 40% inhibition of Aβ42 aggregation at a concentration of 25 µM. nih.gov These inhibitory derivatives are believed to slow down the nucleation and elongation phases of fibril formation. researchgate.net

Promotion of Fibrillogenesis: In contrast, the incorporation of a 4-methoxyphenyl (B3050149) ring (compound 5d ) or an unsubstituted N-phenyl ring (compound 7b ) leads to a significant acceleration of Aβ42 fibrillogenesis. nih.govuow.edu.auresearchgate.net Compound 7b was found to increase the rate of Aβ42 fibrillogenesis by 2.9- to 4.3-fold across the concentration range tested. uow.edu.auresearchgate.net These "promoter" molecules accelerate the conversion of Aβ42 monomers into larger, ordered aggregates. uow.edu.au Strikingly, while promoting aggregation, these compounds were able to mitigate Aβ42-induced cytotoxicity in HT22 hippocampal neuronal cells, suggesting they remodel the aggregation pathway to favor the formation of less toxic or non-toxic fibrillar species. uow.edu.aunih.gov

Computational and experimental studies have provided insight into how these compounds interact with Aβ42 aggregates at a molecular level.

Molecular docking studies suggest that the planar, bicyclic benzo[b]thiophene ring is a key structural feature that allows these molecules to interact with Aβ42. nih.govresearchgate.net In inhibitory compounds like 5b , the benzo[b]thiophene ring can intercalate between amino acid residues within the Aβ42 fibril structure. nih.gov For instance, the thiophene (B33073) ring of 5b was observed to engage in a cation–π interaction with the side chain of Lys16. nih.gov

For compounds that promote aggregation, such as 7b , computational modeling indicates they can interact with Aβ42 oligomers and pentamers. uow.edu.au The 8-anilino-1-naphthalenesulfonic acid (ANS) dye binding assay shows that these promoter compounds increase the exposure of the hydrophobic surfaces of Aβ42 aggregates to the solvent. uow.edu.auresearchgate.net This action is thought to facilitate more rapid self-assembly and fibrillogenesis, altering the misfolding pathway to quickly form stable, nontoxic aggregates. uow.edu.au

Antimicrobial Spectrum (Antibacterial, Antifungal, Antimalarial)

The benzo[b]thiophene-2-carboxamide motif has served as a scaffold for the development of novel antimicrobial agents.

Antibacterial Activity: Benzo[b]thiophene derivatives have shown promise against challenging bacterial pathogens. A study focused on synthesizing benzo[b]thiophene acylhydrazones identified compounds with significant activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) , exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinical isolates of S. aureus, one of which was resistant to daptomycin. nih.gov In another study, the benzo[b]thienoquinolinone derivative 92 showed promising activity against S. aureus. uow.edu.au

Antifungal Activity: Certain 3-substituted phenyl-2-(3'-chlorobenzo(b)thiophene-2'-yl) quinazol-4-ones demonstrated marked antifungal activity against Aspergillus niger and Candida albicans. tsijournals.com

Antimalarial Activity: An investigation into benzo[b]thiophene-2-carboxamide derivatives as potential antimalarial agents yielded two active leads. uow.edu.au The benzo[b]thienoquinolinone derivatives 95 and 102 were found to be active against two strains of Plasmodium falciparum (K1 CB1 and TM4/8.2), the parasite responsible for the most severe form of malaria. uow.edu.au

Intercalative Binding Studies with Nucleic Acids (ds-DNA/RNA)

The planar aromatic structure of the benzo[b]thiophene ring system suggests a potential for intercalative binding with double-stranded nucleic acids like DNA and RNA. nih.govresearchgate.net Intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the double helix. mdpi.com This type of interaction can distort the nucleic acid structure and interfere with cellular processes like replication and transcription, a mechanism exploited by many anticancer drugs. mdpi.com

Research on N-isopropylamidino-substituted derivatives of benzo[b]thiophene-2-carboxanilides has specifically explored their ability to bind to DNA through intercalation. researchgate.net While detailed experimental data from this study is not widely available, the investigation itself points to the recognized potential of this chemical class to act as DNA intercalators. This is further supported by molecular modeling of Aβ42 interactions, where the planar benzo[b]thiophene ring of compound 5b was shown to intercalate between amino acid residues of the amyloid fibril, a conceptually similar process of insertion between stacked planar structures. nih.gov

Interactive Data Table of Biological Activities

Compound/Derivative ClassBiological ActivityKey FindingsReferences
Benzo[b]thiophenesulphonamide 1,1-dioxides (BTS)Apoptosis InductionInduces apoptosis in leukemic cells via ROS production and activation of caspases -8, -9, and -3. nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19)RhoA/ROCK Pathway InhibitionInhibits migration, invasion, and stress fiber formation in MDA-MB-231 cells. benthamdirect.com
N-(methoxyphenol)benzo[b]thiophene-2-carboxamides (5a, 5b)Aβ42 Aggregation InhibitionInhibit Aβ42 fibrillogenesis in a concentration-dependent manner. nih.govnih.govresearchgate.net
N-phenylbenzo[b]thiophene-2-carboxamide (7b)Aβ42 Aggregation PromotionAccelerates Aβ42 fibrillogenesis while mitigating cytotoxicity in neuronal cells. uow.edu.auresearchgate.net
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)AntibacterialActive against multidrug-resistant S. aureus with an MIC of 4 µg/mL. nih.gov
Benzo[b]thienoquinolinone derivatives (95, 102)AntimalarialActive against Plasmodium falciparum strains. uow.edu.au
N-Isopropylamidino-substituted benzo[b]thiophene-2-carboxanilidesDNA IntercalationInvestigated for DNA binding via an intercalative mechanism. researchgate.net

Computational and Theoretical Studies on Benzo B Thiophene 2 Carboxamidine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like Benzo[b]thiophene-2-carboxamidine, DFT calculations provide fundamental insights into their intrinsic chemical properties, which are essential for understanding their reactivity and potential as drug candidates.

Detailed research findings from DFT studies on related thiophene (B33073) carboxamide derivatives reveal critical information about their electronic character. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of these investigations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com For instance, a smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will be more chemically reactive. mdpi.com

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a ligand like this compound will interact with the electrostatic field of a biological target, such as the active site of an enzyme or receptor. researchgate.net

DFT-Derived ParameterSignificance in Drug Discovery
HOMO/LUMO Energies Predicts the molecule's electron-donating and accepting capabilities, influencing reactivity. mdpi.com
HOMO-LUMO Gap Indicates the chemical reactivity and kinetic stability of the compound. mdpi.com
Molecular Electrostatic Potential (MEP) Maps charge distribution to predict non-covalent interactions and binding orientation with a target protein. researchgate.net
Global Reactivity Descriptors Quantifies parameters like electronegativity and chemical hardness to understand the molecule's overall reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of its conformational flexibility and its behavior when interacting with a biological target.

These simulations can model the compound's conformational landscape, identifying the most stable three-dimensional shapes (conformers) it can adopt in solution. This is critical because a molecule's conformation often dictates its ability to fit into a protein's binding site.

When applied to a ligand-protein complex, MD simulations reveal the stability of the binding pose predicted by molecular docking. nih.gov By simulating the complex over a period, typically nanoseconds, researchers can observe whether the ligand remains stably bound or if it dissociates. mdpi.com Analysis of the simulation trajectory provides detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the binding. mdpi.com For example, simulations of related thiophene carboxamide derivatives bound to tubulin have been used to assert the stability and compactness of the complex, validating the docking predictions. mdpi.com Similarly, MD simulations are used to measure conformational changes in proteins over time upon ligand binding. researchgate.net

MD Simulation AnalysisInsight Provided for this compound
Conformational Search Identifies the most energetically favorable 3D structures of the molecule.
Ligand-Protein Complex Stability Assesses the stability of the binding pose and the durability of key interactions over time. mdpi.com
Binding Dynamics Elucidates the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.com
Free Energy of Binding Methods like MM-PBSA can be used to calculate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

Virtual Screening Techniques in Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Structure-based virtual screening is a prominent approach where 3D models of a target protein are used to screen compound libraries. researchgate.net Molecular docking, a key component of this approach, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov Compounds are ranked based on a scoring function that estimates their binding affinity.

In a notable success, a benzo[b]thiophene-2-carboxamide (B1267583) analog was identified as a potent analgesic after being discovered as a hit compound in an artificial intelligence (AI)-driven virtual screening. nih.gov This highlights the power of modern computational approaches to identify novel scaffolds. The process often involves multiple steps, starting with a broad screen of vast libraries, followed by more refined docking and filtering based on various criteria to select the most promising candidates for further study. nih.gov

Virtual Screening MethodApplication in Drug Discovery
Structure-Based Virtual Screening Uses the 3D structure of a biological target to dock and score compounds from a library. researchgate.net
Ligand-Based Virtual Screening Uses the structure of known active compounds to find other molecules with similar properties.
High-Throughput Virtual Screening Rapidly screens millions of compounds using simplified docking algorithms and scoring functions. nih.gov
AI/Machine Learning Screening Employs advanced algorithms to learn from existing data and predict the activity of new compounds. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Methodologies, not specific data)

A significant reason for the failure of drug candidates in late-stage development is poor pharmacokinetic properties. nih.govdocumentsdelivered.com In silico ADME prediction involves a range of computational methodologies designed to forecast these properties before a compound is synthesized, helping to prioritize structures with a higher likelihood of success. nih.gov These models are built using data from experimental assays and range from simple property calculations to complex machine learning algorithms. cambridge.org

Methodologies for predicting ADME properties include:

Absorption: Oral absorption is often predicted by evaluating key parameters like aqueous solubility and membrane permeability. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and machine learning classifiers are developed to predict solubility, while models based on Caco-2 cell permeability assays are standard for predicting membrane transport. nih.gov

Distribution: Key factors in distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier. cambridge.org In silico methods for predicting PPB often involve molecular modeling and simulations, especially as the crystal structures of binding proteins like albumin become available. nih.gov

Metabolism: Prediction focuses on metabolic stability, often in the context of liver enzymes like the Cytochrome P450 (CYP) family. nih.gov Structure-based methods, such as docking a compound into the active site of a CYP enzyme, can help predict potential metabolic liabilities. nih.gov

Excretion: This involves predicting how a compound is cleared from the body, for which computational models are less common but are an area of active research.

These predictive models are essential tools for optimizing lead compounds, allowing chemists to modify a structure to improve its ADME profile while maintaining its desired activity. nih.gov

ADME ParameterCommon In Silico Prediction Methodologies
Absorption (Solubility, Permeability) QSAR models, machine learning (e.g., support vector machines, random forests), classification models. nih.gov
Distribution (Plasma Protein Binding) Molecular modeling and simulation, especially for binding to proteins like albumin. nih.govcambridge.org
Metabolism (Metabolic Stability) Ligand-protein docking with metabolic enzymes (e.g., CYP3A4), machine learning models. nih.gov
Drug-Likeness Rule-based filters (e.g., Lipinski's Rule of Five) and computational analyses to predict overall suitability as a drug. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives for Benzo B Thiophene 2 Carboxamidine Research

Development of Next-Generation Benzo[b]thiophene-2-carboxamidine Analogues

The development of next-generation analogues of this compound is a primary focus of current research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules.

Researchers are systematically modifying the benzo[b]thiophene core and the carboxamidine side chain to explore the chemical space and identify key structural features that govern biological activity. For instance, a study on benzo[b]thiophene-2-carboxamide (B1267583) derivatives as urotensin-II receptor antagonists involved a systematic SAR investigation of substituents at the 5- and 6-positions of the benzo[b]thiophene ring. This led to the identification of a 5-cyano analog with high potency. nih.gov Another research effort focused on designing and synthesizing a series of benzo[b]thiophene-2-carboxamide derivatives as STING (stimulator of interferon genes) agonists, which play a role in the innate immune response. nih.gov Their work demonstrated that specific derivatives could activate human STING, and molecular modeling suggested key interactions within the protein's binding domain. nih.gov

Furthermore, research into benzo[b]thiophene-2-carboxamides as opioid receptor agonists has led to the discovery of an analog with potent analgesic effects and reduced side effects like constipation. nih.gov This was achieved through structural modification of a hit compound initially identified through virtual screening. nih.gov These examples underscore the importance of targeted structural modifications to develop next-generation analogues with improved therapeutic profiles.

Table 1: Examples of this compound Analogue Development

Analogue TypeTarget/ApplicationKey Findings
5-Cyano-benzo[b]thiophene-2-carboxamideUrotensin-II receptor antagonistIdentified as a highly potent antagonist with an IC50 value of 25nM. nih.gov
Benzo[b]thiophene-2-carboxamide derivativesSTING agonistsCompounds 12d and 12e showed marginal human STING-activating activities. nih.gov
Benzo[b]thiophene-2-carboxamide analog (compound 25)Opioid receptor agonistDemonstrated potent analgesic effects with reduced gastrointestinal transit inhibition compared to morphine. nih.gov

Advanced Methodologies in Synthesis and Derivatization

Advances in synthetic organic chemistry are providing more efficient and versatile methods for the synthesis and derivatization of the benzo[b]thiophene scaffold, which are applicable to the production of this compound and its analogues.

Traditional methods for synthesizing the benzo[b]thiophene ring often require harsh conditions. However, newer methodologies are emerging. For example, a rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur has been developed for the synthesis of benzo[b]thiophenes with high regioselectivity. researchgate.net Another innovative approach involves a free radical cyclization to create the benzo[b]thieno[2,3-c]pyridin-1-one system, a fused analogue retaining the core benzo[b]thiophene amide structure. uow.edu.au

Derivatization of the core structure is also becoming more sophisticated. For instance, methods for the C-H arylation of heteroarenes using palladium catalysts are being applied to create complex derivatives. organic-chemistry.org The final coupling of the benzo[b]thiophene-2-carboxylic acid with an appropriate amine to form the carboxamide is a critical step. This is often achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with the desired amine. mdpi.com These advanced synthetic and derivatization techniques are crucial for generating diverse libraries of this compound analogues for biological screening.

Application as Chemical Probes for Biological Pathway Elucidation

Beyond their direct therapeutic potential, this compound and its derivatives are valuable tools as chemical probes to investigate and elucidate complex biological pathways. Their ability to interact with specific biological targets allows researchers to dissect cellular signaling cascades and understand disease mechanisms at a molecular level.

For example, derivatives of benzo[b]thiophene-2-carboxamide have been designed to modulate the aggregation of amyloid beta (Aβ42), a peptide implicated in Alzheimer's disease. researchgate.netnih.gov These compounds can serve as pharmacological tools to study the mechanisms of Aβ42 aggregation and its associated neurotoxicity. researchgate.net Molecular docking studies of these derivatives have provided insights into how the orientation of the benzo[b]thiophene ring influences their interaction with the Aβ42 peptide. researchgate.net

In another example, specific benzo[b]thiophene-2-carboxamide derivatives that act as STING agonists have been used to probe the STING signaling pathway. nih.gov By observing the downstream effects of these compounds, such as the phosphorylation of TBK1 and IRF3, researchers can better understand the activation mechanism of this important immune-associated protein. nih.gov Similarly, benzo[b]thiophene 1,1-dioxide derivatives have been synthesized as STAT3 inhibitors, allowing for the investigation of the role of STAT3 in cancer cell proliferation, migration, and survival. researchgate.net The use of these compounds as chemical probes provides a powerful approach to validate new drug targets and uncover novel biological functions.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to this compound research is a promising future direction. nih.gov These computational tools can significantly accelerate the identification of novel drug candidates by analyzing vast datasets and predicting the properties of new molecules. nih.gov

Generative models, a type of AI, can design entirely new molecules with desired properties. youtube.com By providing the model with the structural features of this compound and the desired biological activity, it can generate novel analogues that are more likely to be successful drug candidates. Furthermore, AI and ML can be used to analyze complex biological data from high-throughput screening and "omics" technologies to identify new potential targets for this compound derivatives. nih.govyoutube.com

Table 2: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Virtual ScreeningComputationally screening large libraries of virtual compounds to identify potential hits. nih.govAccelerated identification of lead compounds, such as the initial hit for a novel analgesic. nih.gov
Predictive ModelingUsing ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of new analogues. youtube.comReduced time and cost of drug development by prioritizing the synthesis of the most promising compounds.
Generative DesignEmploying AI models to design novel molecular structures with optimized properties. youtube.comDiscovery of innovative this compound analogues with enhanced efficacy and safety profiles.
Target IdentificationAnalyzing large-scale biological data to identify new protein targets for which this compound derivatives may be effective. nih.govExpansion of the therapeutic applications of the this compound scaffold.

Intellectual Property Landscape and Academic Patent Trends

The intellectual property (IP) landscape surrounding this compound and its derivatives is an important indicator of the commercial and academic interest in this class of compounds. Patents filed in this area typically claim novel chemical structures, synthetic methods, and their use in treating specific diseases.

A review of patent literature reveals active research and development in this area. For example, a patent has been granted for the use of a specific Benzo[b]thiophene-2-carboximidamide derivative for the treatment of heart failure. google.com This highlights the perceived therapeutic potential and commercial viability of these compounds.

Academic research often leads to the filing of patents to protect novel discoveries and facilitate their translation into clinical applications. The trends in academic patenting can provide insights into the most promising areas of research. For instance, patents related to the use of benzo[b]thiophene derivatives as kinase inhibitors, anti-inflammatory agents, or for other specific biological targets are indicative of active academic research programs. The continuous filing of patents by both academic institutions and pharmaceutical companies suggests that the field is dynamic and that new discoveries and applications for this compound and its analogues are expected in the future.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Benzo[B]thiophene-2-carboxamidine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot synthesis strategies, such as oxidative coupling or metal-free protocols, are commonly employed. For example, benzo[b]thiophene-2-carbaldehyde (a precursor) can be synthesized via Cu(I)-catalyzed oxidation of alcohols or aldehydes under mild conditions (e.g., 60°C in DMF with diaziridinone as an oxidant) . Optimization involves solvent selection (polar aprotic solvents like DMF), temperature control, and catalyst loading. Yield improvements (up to 92%) are achievable using DDQ/H⁺-mediated oxidative dehydrogenative coupling under strong acidic conditions .

Q. Which computational approaches are used to study the binding interactions of this compound with target proteins like uPA?

  • Methodological Answer : Molecular dynamics (MD) simulations (100 ns trajectories), pharmacophore modeling, and MM-PBSA binding energy calculations are standard. For instance, MD simulations of 4-iodobenzo[β]thiophene-2-carboxamidine with uPA (PDB ID: 1C5X) revealed three hydrogen bonds between the amidine group and Asp189B/Gly219B residues. Tools like VMD analyze hydrogen bonding, while RMSD/RMSF metrics assess structural stability .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Analytical techniques include:

  • HPLC-Fluorescence Detection : Quantifies trace impurities (e.g., benzo[a]pyrene analogs) with a detection limit of 0.1 µg/kg .
  • NMR/UV-Vis Spectroscopy : Confirms functional groups (e.g., amidine) and conjugation patterns.
  • Melting Point Analysis : Verifies purity (e.g., mp 79–81°C for related sulfonyl chlorides) .

Advanced Research Questions

Q. How do oxidative potentials and frontier molecular orbitals (FMOs) influence the reactivity of benzo[b]thiophene derivatives in coupling reactions?

  • Methodological Answer : DDQ-mediated oxidative coupling relies on the substrate’s oxidation potential and FMO alignment. For example, 2-aryl-benzo[b]thiophenes with lower oxidation potentials form charge-transfer complexes with DDQ, facilitating radical cation intermediates. HOMO-LUMO gaps <5 eV predict viable coupling pathways. EPR and UV-Vis studies validate radical formation .

Q. What mechanistic insights explain discrepancies between in silico binding predictions and experimental affinity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from solvation effects or conformational flexibility unaccounted for in static docking. Advanced MD simulations (100 ns) with explicit solvent models improve accuracy. For example, MM-PBSA recalculations of binding energies after trajectory analysis reconcile discrepancies by incorporating entropic contributions .

Q. What is the proposed mechanism for DDQ/H⁺-mediated dehydrogenative coupling in benzo[b]thiophene systems?

  • Methodological Answer : The reaction proceeds via:

Charge-Transfer Complex Formation : DDQ interacts with the substrate’s electron-rich aromatic system.

Single-Electron Transfer (SET) : Generates a radical cation intermediate.

Intermolecular Coupling : Radical cation reacts with a neutral substrate molecule, followed by rearomatization.
Acid additives (e.g., TFA) protonate DDQ⁻, regenerating the oxidant. Kinetic studies and isotopic labeling (e.g., D₂O) confirm H⁺ involvement .

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